Product packaging for 5-chloro-2-methyl-1H-pyrimidine-4,6-dione(Cat. No.:)

5-chloro-2-methyl-1H-pyrimidine-4,6-dione

Cat. No.: B15072121
M. Wt: 160.56 g/mol
InChI Key: QOMMHMIKVITLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, with pyrimidine (B1678525) derivatives holding a particularly prominent role. Within this vast family, 5-chloro-2-methyl-1H-pyrimidine-4,6-dione has garnered attention for its potential as a reactive intermediate and a scaffold for the synthesis of more complex molecules. Its chemical personality is defined by the interplay of the electron-deficient pyrimidine ring, the reactive chlorine substituent, and the methyl group, which influences its electronic properties and steric interactions.

The pyrimidine-4,6-dione scaffold is a fundamental heterocyclic aromatic organic compound that is a building block for many important biological molecules. nbinno.com This core structure is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6. This arrangement results in a π-deficient system, making the ring susceptible to nucleophilic attack, a key feature exploited in synthetic chemistry. wikipedia.org

The presence of the dione (B5365651) functionality allows for tautomerism, where the compound can exist in equilibrium between the keto and enol forms. This property, along with the ability to form hydrogen bonds, influences its solubility and intermolecular interactions, making it a versatile component in the design of new molecules. nbinno.com The pyrimidine-4,6-dione core's amphoteric properties and potential for prototropic tautomerism are significant features in its chemical behavior. acs.org

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly alters its chemical reactivity and biological potential. Halogenation, particularly at the C5 position, can enhance the electrophilic character of the ring, making it more amenable to substitution reactions. wikipedia.org This modification is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Halogenated pyrimidines have been investigated for a wide range of applications. For instance, they have been studied for their potential as radiosensitizers in cancer therapy, where they are incorporated into cellular DNA to increase the sensitivity of tumor cells to radiation. nih.gov More recently, research has explored their antimicrobial and antibiofilm properties against various pathogens. mdpi.com The presence of a halogen can lead to enhanced biological activity and provides a handle for further chemical modifications. mdpi.com

Current research on this compound and related compounds is centered on several key areas. Synthetic chemists are focused on developing efficient and novel routes for its synthesis and for the synthesis of its derivatives. This includes exploring new catalysts and reaction conditions to improve yields and purity. nih.govresearchgate.net

A significant area of investigation involves using halogenated pyrimidinediones as versatile intermediates for creating more complex molecular architectures. The chlorine atom at the 5-position serves as a leaving group, allowing for the introduction of various functional groups through nucleophilic substitution reactions. thieme.de This opens up avenues for the creation of libraries of compounds for screening in drug discovery and materials science.

Spectroscopic and analytical studies are crucial for characterizing the structure and properties of these compounds. Techniques such as X-ray crystallography and various forms of spectroscopy are employed to understand their molecular geometry, electronic structure, and intermolecular interactions. acs.orgnih.gov In silico studies, including molecular docking, are also utilized to predict and understand the interactions of these molecules with biological targets. nih.gov

PropertyData
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Common Synonyms5-chloro-2-methylpyrimidine-4,6(1H,5H)-dione

Interactive Data Table: Physicochemical Properties (Note: Experimental values can vary based on conditions and measurement techniques.)

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound16018-87-4 (related structure)C5H5ClN2O2160.56
5-Chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione1815580-54-1C5H5ClN2O3176.56
5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneNot AvailableC5H4Cl2N2O2195.01
5-methyl-1H-pyrimidine-2,4-dione65-71-4C5H6N2O2126.11

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O2 B15072121 5-chloro-2-methyl-1H-pyrimidine-4,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-2-methyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10)

InChI Key

QOMMHMIKVITLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=O)N1)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Chloro 2 Methyl 1h Pyrimidine 4,6 Dione Analogs

De Novo Synthetic Routes to Pyrimidine-4,6-dione Scaffolds

The foundational step in synthesizing analogs of 5-chloro-2-methyl-1H-pyrimidine-4,6-dione is the construction of the pyrimidine-4,6-dione ring itself. This is typically achieved through de novo synthesis, which involves the formation of the heterocyclic ring from acyclic precursors. Two primary strategies dominate this area: cyclocondensation and annulation reactions, and multicomponent reaction protocols.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine-4,6-dione core. These reactions typically involve the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or their derivatives. ias.ac.in

A widely employed method for the synthesis of 2-methyl-1H-pyrimidine-4,6-dione involves the reaction of a malonic acid derivative with an acetamidine (B91507) source. For instance, the condensation of diethyl malonate with acetamidine hydrochloride in the presence of a base like sodium ethoxide yields the desired pyrimidine-4,6-dione. rsc.org An improved method utilizes the reaction of a malonic ester with acetamide (B32628) in the presence of sodium methylate in isopropanol, which simplifies the process and increases the yield. google.com The general mechanism involves the initial formation of an enolate from the malonic ester, which then attacks the amidine or amide, followed by cyclization and elimination of alcohol or water to form the stable heterocyclic ring.

Annulation reactions, such as the inverse electron demand Diels-Alder reaction, also provide a route to pyrimidine (B1678525) scaffolds. For example, 1,2,3-triazines can react with amidines to form pyrimidines, demonstrating the versatility of cycloaddition strategies in heterocyclic synthesis. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine-4,6-dione Synthesis
C-C-C FragmentN-C-N FragmentKey Reagents/ConditionsProductReference
Diethyl malonateAcetamidine hydrochlorideSodium ethoxide, ethanol (B145695)2-methyl-1H-pyrimidine-4,6-dione rsc.org
Malonic esterAcetamideSodium methylate, isopropanol, heat2-methyl-1H-pyrimidine-4,6-dione google.com
MalonodiamideEthyl acetate (B1210297)Sodium metal, ethanol, heat2-methyl-1H-pyrimidine-4,6-dione google.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine derivatives, in a single step. These reactions combine three or more starting materials in a one-pot procedure, minimizing waste and simplifying purification processes.

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be further oxidized to pyrimidones. While the classic Biginelli reaction typically yields dihydropyrimidin-2(1H)-ones, variations of this reaction can be adapted to produce pyrimidine-4,6-dione analogs. For instance, a three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea (B124793) can be modified to yield the desired scaffold.

More contemporary MCRs for pyrimidine synthesis involve the condensation of various aldehydes, active methylene (B1212753) compounds, and nitrogen sources like ammonium (B1175870) acetate or amidines, often under the influence of a catalyst. These protocols allow for the rapid generation of a library of substituted pyrimidines, which can then be further functionalized.

Table 2: Multicomponent Reactions for Pyrimidine Synthesis
ComponentsCatalyst/ConditionsResulting ScaffoldReference
Aryl aldehyde, barbituric acid, urea/thioureaCeric ammonium nitrate (B79036) (CAN), water, refluxTetrahydropyrimido[4,5-d]pyrimidine-diones researchgate.net
Aldehyde, β-ketoester, urea/thioureaAcid or base catalysisDihydropyrimidinones (precursors to pyrimidones)General Biginelli Reaction

Regioselective Functionalization of the Pyrimidine Ring

Once the pyrimidine-4,6-dione core is synthesized, further derivatization is often necessary to obtain the target molecule, this compound, and its analogs. This requires regioselective functionalization at specific positions of the pyrimidine ring.

Halogenation at C-5 Position

The introduction of a halogen atom, specifically chlorine, at the C-5 position of the pyrimidine-4,6-dione ring is a crucial step in the synthesis of the target compound. The C-5 position is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic substitution.

Various halogenating agents can be employed for this purpose. N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of active methylene compounds and electron-rich aromatic rings. The reaction is typically carried out in a suitable solvent, and the regioselectivity for the C-5 position is generally high due to the electronic nature of the pyrimidine-4,6-dione ring. Other chlorinating agents, such as sulfuryl chloride, can also be used. For instance, 2-methyl-5-nitro-4,6-dihydroxypyrimidine can be chlorinated using sulfuryl chloride. guidechem.com

Methylation at C-2 Position

The methyl group at the C-2 position is typically introduced during the de novo synthesis of the pyrimidine ring, as described in section 2.1.1. The use of acetamidine or its equivalents as the N-C-N fragment directly incorporates the methyl group at the desired position. This approach is generally more efficient and regioselective than attempting to methylate a pre-existing pyrimidine-4,6-dione at the C-2 position, which could lead to a mixture of N- and C-methylated products.

Derivatization at Nitrogen and Carbon Positions (N-functionalization, C-4, C-6, etc.)

Further functionalization of the pyrimidine-4,6-dione scaffold can be achieved at the nitrogen and other carbon positions to generate a diverse range of analogs.

N-functionalization: The nitrogen atoms at positions 1 and 3 of the pyrimidine-4,6-dione ring can be alkylated or arylated. N-alkylation can be achieved using alkyl halides in the presence of a base. ias.ac.innih.gov The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituent at other positions of the ring.

C-4 and C-6 Functionalization: The carbonyl groups at the C-4 and C-6 positions can be converted into other functional groups to allow for further derivatization. A common strategy involves the conversion of the dione (B5365651) to a dihalopyrimidine, typically 4,6-dichloropyrimidine, using reagents like phosphorus oxychloride (POCl₃). guidechem.com The chlorine atoms at these positions are then susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at the C-4 and C-6 positions. For example, the reaction of 4,6-dichloropyrimidines with arylboronic acids under Suzuki-Miyaura cross-coupling conditions can be used to synthesize 4,6-diarylpyrimidines. researchgate.netnih.gov

Electrophilic substitution at other carbon positions, such as the C-6 position, has also been reported, though it is less common for the pyrimidine-4,6-dione system. rsc.org

Table 3: Methods for Derivatization of the Pyrimidine-4,6-dione Ring
PositionReaction TypeReagents/ConditionsResulting Functional GroupReference
N-1, N-3AlkylationAlkyl halide, baseN-alkyl ias.ac.innih.gov
C-4, C-6ChlorinationPOCl₃Chloro guidechem.com
C-4, C-6 (from chloro)Nucleophilic SubstitutionAmines, alcohols, thiolsAmino, alkoxy, thioether researchgate.net
C-4, C-6 (from chloro)Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen atom at the C5 position of the pyrimidine-4,6-dione ring serves as a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and widely utilized methods for the functionalization of halo-heterocycles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are particularly relevant for the derivatization of this compound.

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the pyrimidinedione core and various aryl or vinyl groups. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloro-substituted pyrimidinedione with an organoboron reagent, such as a boronic acid or ester. mdpi.comnih.govresearchgate.netresearchgate.netbeilstein-journals.org For instance, the coupling of a structurally related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com This suggests that this compound would be a viable substrate for similar transformations. The general mechanism involves the oxidative addition of the chloropyrimidinedione to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
EntryHalopyrimidineCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
15-Bromo-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O80Good
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100High
34,6-DichloropyrimidineNaphthylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DME90Moderate

The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted pyrimidinediones by coupling the chloro-derivative with a primary or secondary amine. wikipedia.orglibretexts.orgrug.nlbeilstein-journals.orgresearchgate.net This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base. wikipedia.orgrug.nl The catalytic cycle involves oxidative addition of the chloropyrimidinedione to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the aminated product. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results. rug.nl

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalystLigandBaseSolvent
1Aryl BromidePrimary AminePd(OAc)₂BINAPNaOt-BuToluene
2Aryl ChlorideSecondary AminePd₂(dba)₃XPhosK₃PO₄Dioxane
3Heteroaryl ChlorideAnilinePd(OAc)₂RuPhosCs₂CO₃t-BuOH

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position through the reaction of the chloropyrimidinedione with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes in the presence of a base. gold-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgnih.gov The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds. rsc.orgrsc.org Copper-catalyzed amination of halopyridines and related heterocycles with various amines, including aqueous ammonia, has been reported to proceed efficiently. rsc.orgresearchgate.net These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand such as an amino acid or a diamine, and a base. researchgate.net The application of these methods to this compound would provide a direct pathway to a range of N-substituted analogs.

Mechanistic Investigations of Pyrimidine-4,6-dione Syntheses

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of pyrimidine-4,6-diones is essential for optimizing reaction conditions and designing novel synthetic routes.

Reaction Pathway Elucidation

The formation and rearrangement of the pyrimidine-4,6-dione ring can proceed through several established reaction pathways.

The Pinner and Dimroth rearrangements are significant in the synthesis and isomerization of pyrimidine systems. The Pinner synthesis can be utilized to construct the pyrimidine ring from an amidine and a β-dicarbonyl compound. A suggested mechanism for a related transformation involves the intramolecular Pinner reaction of a nitrile group to form an intermediate which then undergoes a Dimroth rearrangement. researchgate.netresearchgate.net The Dimroth rearrangement is an isomerization of a heterocyclic compound that involves ring opening and subsequent re-closure, leading to the exchange of endocyclic and exocyclic heteroatoms. researchgate.netwikipedia.orgrsc.orgrsc.orgbenthamscience.com This rearrangement can be catalyzed by acid, base, or heat. benthamscience.com For instance, 1-alkyl-2-iminopyrimidines are known to undergo a Dimroth rearrangement, which proceeds through the addition of water, ring opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org

The Vilsmeier amidination , or more commonly the Vilsmeier-Haack reaction, is a method for the formylation of electron-rich heterocyclic systems. mdpi.commtroyal.cachemistrysteps.comnih.govorganic-chemistry.org The reaction of 2-methylpyrimidine-4,6-diol, a precursor to the title compound, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.commtroyal.ca The mechanism involves the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich C5 position of the pyrimidinedione ring. chemistrysteps.com

The Knoevenagel condensation is a key reaction in the synthesis of various heterocyclic compounds, including pyrimidines. wikipedia.orgnih.govsciensage.inforesearchgate.net It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The initial condensation product can then undergo subsequent cyclization and other transformations to form the final heterocyclic ring. nih.gov

Michael addition is a fundamental reaction for the formation of carbon-carbon bonds and is relevant to the functionalization of the pyrimidine-4,6-dione scaffold. nsf.govwikipedia.orgsrce.hrnih.govyoutube.com It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction can be used to introduce substituents at the C5 position of pyrimidinedione precursors.

Kinetic and Thermodynamic Considerations in Synthetic Transformations

The efficiency and outcome of synthetic reactions are governed by both kinetic and thermodynamic factors. Thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine (B14393) from dimethyl malonate and formamide (B127407) has shown that the reaction is endothermic but spontaneous, with the equilibrium constant increasing with temperature. researchgate.net Such studies provide valuable data for the optimization of reaction conditions for industrial-scale production. researchgate.net Kinetic studies on the Dimroth rearrangement of substituted iminopyrimidines have revealed that the rate of rearrangement is influenced by the electronic properties of the substituents. rsc.org For example, electron-withdrawing groups on a phenyl substituent at the C5 position increase the rate of rearrangement. rsc.org

Green Chemistry Approaches in Pyrimidinedione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of pyrimidinedione derivatives, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrimidine derivatives from chalcones and urea under microwave irradiation is a notable example.

Solvent-free reactions and the use of environmentally benign solvents are central tenets of green chemistry. The synthesis of pyrimidinedione analogs under solvent-free conditions or in greener solvents like water or ethanol minimizes the use of volatile organic compounds.

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to complex molecules in a single step, thereby reducing waste and energy consumption. The Biginelli reaction and its variations are classic examples of MCRs used for the synthesis of dihydropyrimidinones, which can be precursors to pyrimidine-4,6-diones.

The use of recyclable catalysts , such as solid-supported catalysts, simplifies product purification and reduces waste. These green methodologies are crucial for the sustainable production of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Chloro 2 Methyl 1h Pyrimidine 4,6 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-chloro-2-methyl-1H-pyrimidine-4,6-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying key signals that correspond to the distinct protons in the molecule. The most characteristic signals would be from the N-H proton of the pyrimidine (B1678525) ring and the protons of the C2-methyl group. The N-H proton is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 13.0 ppm, due to its acidic nature and potential for hydrogen bonding. The C2-methyl protons would appear as a sharp singlet further upfield, generally in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C4 and C6) are expected to be the most downfield signals, typically resonating in the δ 160-170 ppm region. The carbon bearing the chlorine atom (C5) would appear around δ 115-125 ppm. The C2 carbon, attached to the methyl group, is anticipated in the δ 150-155 ppm range, while the methyl carbon itself would be found significantly upfield, around δ 20-25 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HN1-H11.0 - 13.0Broad Singlet
¹HC2-CH₃2.0 - 2.5Singlet
¹³CC4, C6 (C=O)160 - 170-
¹³CC2150 - 155-
¹³CC5115 - 125-
¹³CC2-CH₃20 - 25-

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for confirming the connectivity of the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).

For this compound, the HMBC spectrum would provide definitive structural proof. Key expected correlations include:

A three-bond correlation (³JCH) between the protons of the C2-methyl group and the C6 carbonyl carbon.

A two-bond correlation (²JCH) between the C2-methyl protons and the C2 carbon itself.

Correlations from the N-H proton to the adjacent carbonyl carbons (C4 and C6) and to the C2 carbon. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding within a molecule. These two methods are often complementary; FT-IR is more sensitive to polar bonds, while FT-Raman is better for non-polar and symmetric bonds. surfacesciencewestern.com

The vibrational spectrum of this compound is dominated by several characteristic absorption bands.

N-H Vibrations: A distinct, sharp band corresponding to the N-H stretching vibration is expected in the FT-IR spectrum, typically in the range of 3100-3300 cm⁻¹. The in-plane bending of the N-H group usually appears around 1500-1550 cm⁻¹.

C-H Vibrations: The stretching vibrations of the methyl group (C-H) are expected to appear just below 3000 cm⁻¹. The asymmetric and symmetric bending modes for the methyl group typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C=O Vibrations: The dione (B5365651) structure features two carbonyl groups, which will give rise to very strong and sharp absorption bands in the FT-IR spectrum. These C=O stretching vibrations are typically found in the 1650-1750 cm⁻¹ region. nih.gov The presence of two distinct bands in this region could indicate asymmetric and symmetric stretching modes.

Ring Vibrations: The pyrimidine ring itself has characteristic stretching vibrations (C=C, C-N) that appear in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H stretch3100 - 3300FT-IR
C-H stretch (methyl)2900 - 3000FT-IR, FT-Raman
C=O stretch (asymmetric & symmetric)1650 - 1750FT-IR (strong), FT-Raman (weak)
C=C, C-N ring stretch1400 - 1600FT-IR, FT-Raman
C-H bend (methyl)1375 - 1450FT-IR
C-Cl stretch600 - 800FT-IR, FT-Raman

Pyrimidine-4,6-dione systems can exhibit keto-enol tautomerism, where a proton can migrate from the nitrogen to a carbonyl oxygen, creating a hydroxyl group and an aromatic-like ring system. mdpi.comnih.gov Vibrational spectroscopy is an excellent tool for investigating this phenomenon.

Keto Form: The presence of the diketo tautomer is confirmed by the strong C=O stretching bands (1650-1750 cm⁻¹) and the sharp N-H stretching band (~3200 cm⁻¹).

Enol Form: If the enol tautomer exists, the spectrum would show significant changes. A broad absorption band for the O-H stretch would appear in the 3200-3600 cm⁻¹ region, often overlapping with the N-H stretch. Concurrently, the intensity of the C=O stretching bands would decrease, and new bands corresponding to C=C and C-O stretching within the enolized ring would appear at lower frequencies. nih.gov

The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH, with polar solvents often favoring the keto form. nih.govrsc.org

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound contains a chromophore consisting of conjugated double bonds (C=C and C=O) and heteroatoms with non-bonding electrons.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine derivatives, these bands are often observed in the 200-280 nm range. mdpi.com

n→π Transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital. These transitions are expected to appear at longer wavelengths, often above 300 nm.

The position of the absorption maximum (λmax) can be affected by the solvent polarity. Furthermore, a shift in λmax upon changing the pH of the solution can provide evidence for different protonated or deprotonated species, or a shift in the tautomeric equilibrium. nih.gov For instance, the formation of the enol tautomer would extend the conjugated system, likely causing a bathochromic (red) shift to a longer wavelength in the π→π* transition.

Identification of Electronic Transitions and Chromophores

Specific ultraviolet-visible (UV-Vis) spectroscopic data for this compound has not been reported in the surveyed literature. However, the analysis of its structure allows for the identification of the principal chromophore and the types of electronic transitions that would be expected.

The core chromophore, the part of the molecule that absorbs light, is the pyrimidine-4,6-dione ring system. This heterocyclic structure contains multiple double bonds (C=C and C=O) and atoms with lone pairs of electrons (nitrogen and oxygen), which give rise to characteristic electronic transitions. The expected transitions would include:

π → π* transitions: Occurring at shorter wavelengths (higher energy), these transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. They occur at longer wavelengths (lower energy) and are generally of much lower intensity than π → π* transitions.

Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives show that the electronic spectra are sensitive to substitution and pH. acs.org The introduction of substituents like the chloro and methyl groups, as well as the solvent environment, would be expected to cause shifts in the absorption maxima (λmax) of these transitions. For instance, azo dyes derived from 4,6-dihydroxy-2-methylpyrimidine (B75791) have been shown to exhibit positive solvatochromism, where the absorption wavelength changes with solvent polarity. researchgate.net A comprehensive study of this compound would involve recording its UV-Vis spectrum in various solvents to characterize these transitions fully.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While a published mass spectrum for this compound is not available, mass spectrometry (MS) remains a critical tool for its characterization. The primary application would be the determination of its exact molecular mass. The molecular formula, C₅H₅ClN₂O₂, corresponds to a monoisotopic mass of 160.0040 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm this mass with high precision, thereby validating the elemental composition.

The fragmentation pattern, typically analyzed via techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), provides structural information. Based on the structure of this compound, several fragmentation pathways could be anticipated:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl) or hydrogen chloride (HCl).

Decarbonylation: Ejection of one or more molecules of carbon monoxide (CO).

Ring Cleavage: Fragmentation of the pyrimidine ring itself, leading to smaller, stable ions.

Loss of Methyl Group: Cleavage of the C-CH₃ bond.

Analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule. For example, LC-MS has been used to confirm the molecular weight of more complex pyrimidine derivatives. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

A definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in crystallographic databases. Such an analysis would provide unequivocal proof of its molecular structure and detailed insights into its solid-state arrangement.

Precise Molecular Geometry and Conformation in Crystalline State

X-ray crystallography would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the geometry of the pyrimidine-dione ring, which is expected to be nearly planar. Crystal structures of related compounds, such as 4,6-dichloro-5-methylpyrimidine, show an essentially planar molecular structure. nih.gov The analysis would also detail the orientation of the exocyclic methyl and chloro substituents relative to the ring. For a similar but non-aromatic ring system, 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the six-membered ring was found to adopt a half-chair conformation. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The presence of an N-H group (donor) and carbonyl oxygens (acceptors) strongly suggests the formation of intermolecular hydrogen bonds, likely of the N-H···O type. These interactions are fundamental in directing the crystal packing of similar pyrimidine derivatives. nih.gov

Hirshfeld Surface Analysis would be a powerful tool to visualize and quantify these interactions. This analysis maps the electron distribution of a molecule within a crystal to identify all close intermolecular contacts. For pyrimidine derivatives, Hirshfeld analyses consistently reveal the importance of H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts in stabilizing the crystal packing. eurjchem.comresearchgate.net For this specific compound, the analysis would also quantify the contribution of contacts involving the chlorine atom (e.g., Cl···H, Cl···O, or Cl···Cl), which could indicate the presence of halogen bonding.

The table below illustrates the typical contributions of various intermolecular contacts to the total Hirshfeld surface area for related pyrimidine structures, which would be expected to be similar for the title compound.

Intermolecular Contact TypeTypical Percentage Contribution
H···H20 - 40%
O···H / H···O30 - 40%
C···H / H···C10 - 25%
N···H / H···N5 - 15%
Cl···H / H···Cl5 - 20%
Cl···Cl< 5% (variable)
π–π stackingVariable, identified via shape index

Note: This table is illustrative, based on data for related compounds, and does not represent experimental data for this compound.

Polymorphism and Anhydrous/Hydrated Forms

No polymorphs or hydrated forms of this compound have been reported. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming different hydrogen-bonding networks. mdpi.com The parent compound, 4,6-dihydroxypyrimidine, is known to exist in at least two polymorphic forms. acs.org It is therefore plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Furthermore, the presence of strong hydrogen bond donors and acceptors makes the formation of hydrated crystal forms possible. In a hydrated form, water molecules would be incorporated into the crystal lattice, participating in and often mediating the hydrogen-bonding network. The potential for forming such hydrates would need to be investigated through crystallization experiments in aqueous solvent systems.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Methyl 1h Pyrimidine 4,6 Dione

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Optimized Molecular Geometries and Bond Parameters

No published data containing tables of calculated bond lengths, bond angles, and dihedral angles for this specific molecule could be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for this compound are not available in the literature.

Electronic Properties: Molecular Electrostatic Potential (MEP) and Charge Distribution

MEP maps and detailed charge distribution analyses for 5-chloro-2-methyl-1H-pyrimidine-4,6-dione have not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no available NBO analyses detailing the intramolecular hyperconjugative interactions, charge transfers, or stabilization energies for this molecule.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

While theoretical vibrational frequencies can be predicted, no studies were found that perform this analysis and compare it with experimental FT-IR or Raman spectra for this compound.

Thermochemical Parameters and Stability

Calculated thermochemical parameters such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy for this molecule are not documented in the reviewed literature.

Due to the absence of this specific research data, the generation of a scientifically accurate article with the requested detailed findings and data tables is not feasible at this time.

Reactivity and Selectivity Predictions

The reactivity and selectivity of a molecule are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to predict these properties, providing insights into how a molecule will interact with other chemical species.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), is a key descriptor that quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

For a molecule like this compound, the Fukui functions would be calculated to pinpoint the atoms most susceptible to chemical reactions. Generally, in related chloro-substituted heterocyclic compounds, the carbon atom attached to the chlorine atom and the carbonyl carbons are expected to be significant electrophilic sites. Conversely, the nitrogen and oxygen atoms are anticipated to be the primary nucleophilic centers. A detailed computational analysis would provide precise, condensed-to-atom Fukui indices, allowing for a quantitative ranking of the reactivity of each atomic site.

Table 1: Hypothetical Condensed Fukui Functions for this compound

Atomic Siteƒ+ (for nucleophilic attack)ƒ- (for electrophilic attack)ƒ0 (for radical attack)
N1Data not availableData not availableData not available
C2Data not availableData not availableData not available
N3Data not availableData not availableData not available
C4Data not availableData not availableData not available
C5Data not availableData not availableData not available
C6Data not availableData not availableData not available
O (on C4)Data not availableData not availableData not available
O (on C6)Data not availableData not availableData not available
ClData not availableData not availableData not available
C (methyl)Data not availableData not availableData not available

Note: This table is illustrative. Specific values for this compound are not available in the surveyed literature.

Theoretical Basicity and Protonation Sites

The basicity of a molecule and the preferred sites of protonation are crucial for understanding its behavior in acidic environments and its potential as a ligand in coordination chemistry. Theoretical calculations can predict the proton affinity (PA) and gas-phase basicity (GB) of a molecule, as well as the relative energies of its various protonated forms.

For this compound, the most likely protonation sites are the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carbonyl groups. A computational study would involve optimizing the geometry of each possible protonated species and calculating their energies. The site with the lowest energy upon protonation would be identified as the most favorable. In similar pyrimidine-dione systems, the carbonyl oxygens are often the preferred sites of protonation due to the delocalization of the positive charge.

Computational Studies of Molecular Tautomerism and Isomerism

Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of many heterocyclic compounds. For this compound, several tautomeric forms are possible, including the diketo, keto-enol, and dienol forms. Computational methods are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

Quantum chemical calculations, typically using DFT or ab initio methods, would be employed to optimize the geometries of all plausible tautomers and calculate their relative energies. The results of such studies on related pyrimidine derivatives often show that the diketo form is the most stable in the gas phase and in nonpolar solvents, which is a common characteristic for many pyrimidinediones. The presence of substituents and the nature of the solvent can, however, influence the tautomeric equilibrium.

Electronic Absorption and Nonlinear Optical (NLO) Properties from Theoretical Models

The electronic properties of a molecule, such as its absorption of light and its nonlinear optical (NLO) response, are of great interest for applications in materials science and photonics. Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules.

A TD-DFT calculation for this compound would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). The results would be valuable for understanding the photochemistry of the molecule and for interpreting experimental UV-Vis spectra.

The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the molecule's dipole moment responds to an external electric field. Molecules with large hyperpolarizabilities are sought after for applications in optical devices. Computational methods can be used to calculate these properties, providing a means to screen candidate molecules for their NLO potential. For pyrimidine derivatives, the presence of electron-donating and electron-withdrawing groups can significantly enhance their NLO response. A theoretical investigation of this compound would quantify its NLO properties and assess its potential for such applications.

Reactivity and Transformation Pathways of 5 Chloro 2 Methyl 1h Pyrimidine 4,6 Dione

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for halopyrimidines. acs.org The electron-withdrawing effect of the two ring nitrogen atoms and the carbonyl groups significantly activates the ring towards attack by nucleophiles. The general order of reactivity for halogen displacement on a pyrimidine ring is C4(6) > C2 >> C5. acs.org This indicates that the C-5 position is the least reactive site for intermolecular SNAr reactions. Despite this, under appropriate conditions, the chlorine atom at C-5 can be displaced by a variety of nucleophiles.

The chlorine atom at the C-5 position of the pyrimidine ring, while less reactive than halogens at the C-2, C-4, or C-6 positions, is susceptible to displacement by strong nucleophiles or through catalyzed reactions. acs.orgresearchgate.net Studies on related 5-halopyrimidine systems demonstrate that nucleophiles such as amines, thiols, and alkoxides can replace the halogen. For instance, reactions with various amines or thiols can lead to the formation of 5-amino or 5-thioether substituted pyrimidine derivatives, respectively. nih.govrsc.org These reactions often require forcing conditions, such as elevated temperatures or the use of a strong base, to proceed efficiently. The SNAr mechanism involves the initial attack of the nucleophile on the C-5 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Table 1: Examples of Nucleophilic Substitution at C-5 on Pyrimidine Scaffolds
NucleophileProduct TypeTypical ConditionsReference Analogy
Secondary Amines (e.g., Dimethylamine)5-Aminopyrimidine derivativeHeat, Polar aprotic solvent (e.g., DMF) rsc.org
Thiols (e.g., Thiophenol)5-Thioetherpyrimidine derivativeBase (e.g., NaH), THF or DMSO nih.gov
Alkoxides (e.g., Sodium Methoxide)5-Alkoxypyrimidine derivativeCorresponding alcohol as solvent, Heat nih.gov

The two keto groups at the C-4 and C-6 positions impart barbituric acid-like character to the molecule, influencing its reactivity. These groups can undergo tautomerization to form enol or enolate species, which opens up alternative reaction pathways. The α-carbon (C-5) is activated by both carbonyl groups, making the proton at this position (in the unchlorinated parent compound) acidic. In the case of the 5-chloro derivative, while direct enolization at C-5 is blocked, the keto groups themselves can be targets for specific reagents. Furthermore, related β-keto sulfones derived from pyrimidines have been shown to undergo α-halogenation followed by nucleophilic displacement of the newly introduced halide. nih.gov This suggests a potential two-step pathway to functionalize the C-5 position, where the existing chlorine is first modified or participates in a reaction that allows for subsequent functionalization adjacent to the keto groups.

Electrophilic Reactions on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient (π-deficient) nature. wikipedia.org The nitrogen atoms act as strong deactivating groups, making the ring less susceptible to attack by electrophiles compared to benzene. When such reactions do occur, the electrophile typically attacks the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.org

Direct nitration of pyrimidines requires harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid. acs.orgnjit.edu For 5-chloro-2-methyl-1H-pyrimidine-4,6-dione, attempts at electrophilic substitution would be challenging. The existing chloro- and methyl- groups, along with the dione (B5365651) functionality, would influence the reaction's feasibility and regioselectivity. Studies on the nitration of 2,4-diamino-6-chloropyrimidine have shown that the desired 5-nitro product can be obtained by carefully controlling the reaction conditions, specifically by using a large excess of sulfuric acid relative to nitric acid. acs.orgacs.org Without such control, side reactions like the formation of nitramines can occur. acs.org This indicates that nitration of the this compound core, while mechanistically plausible at the C-5 position (requiring displacement of the chlorine, i.e., an ipso-substitution) or another available position if the ring were reduced, would require rigorous optimization to achieve the desired functionalization.

Intramolecular Cyclization and Ring-Fused Product Formation

A powerful synthetic application of this compound is its use as a precursor for building fused heterocyclic systems. This is typically achieved through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov The strategy involves first attaching a side chain containing a nucleophilic group to the pyrimidine ring (often at one of the nitrogen atoms). This tethered nucleophile can then attack the electrophilic C-5 carbon, displacing the chloride and forming a new ring fused to the pyrimidine core. This approach has been used to synthesize a variety of fused systems, such as pyrimido[4,5-d]pyrimidines and furo[2,3-d]pyrimidines. acs.orgresearchgate.net The success of the cyclization depends on the length and nature of the tether, as this determines the geometric feasibility of the intramolecular attack. nih.gov

Table 2: Fused Heterocyclic Systems via Intramolecular Cyclization
Tethered NucleophileResulting Fused Ring SystemGeneral Reaction TypeReference Analogy
-NH-(CH₂)n-NH₂Pyrimido-dihydropyrimidineIntramolecular SNAr nih.gov
-O-(CH₂)n-OHFuro[2,3-d]pyrimidine derivativeIntramolecular Williamson Ether Synthesis acs.org
-S-(CH₂)n-SHThieno[2,3-d]pyrimidine derivativeIntramolecular SNAr mdpi.com

Halogen Exchange and Analog Synthesis

The chlorine at C-5 can be replaced with other halogens through halogen exchange (HALEX) reactions. These transformations are valuable for synthesizing a library of 5-halo-2-methyl-1H-pyrimidine-4,6-dione analogs, which can be used for further synthetic modifications or structure-activity relationship studies.

The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to the corresponding iodides using a solution of sodium iodide in acetone. wikipedia.org The aromatic version of this reaction can be applied to aryl halides, often requiring catalysis by copper(I) or nickel complexes to facilitate the substitution. nih.govresearchgate.net Treating this compound with sodium iodide in the presence of a suitable catalyst could yield the 5-iodo analog.

Similarly, the synthesis of the 5-fluoro analog can be achieved via a halide exchange reaction, analogous to the Swart's reaction, which uses inorganic fluorides like AgF, KF, or SbF₃. organicmystery.com For aromatic systems, potassium fluoride (B91410) is often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes in the presence of a phase-transfer catalyst. wikipedia.org These reactions provide direct access to 5-fluoro-, 5-bromo-, and 5-iodopyrimidine (B189635) diones, significantly broadening the synthetic utility of the parent chloro compound.

Dimerization and Oligomerization Mechanisms of this compound

The dimerization of this compound is a critical transformation pathway, leading to the formation of more complex heterocyclic structures, particularly pyrimido[4,5-d]pyrimidine (B13093195) derivatives. While direct studies on the spontaneous dimerization or oligomerization of this specific compound are not extensively detailed, the mechanisms can be inferred from its role as a precursor in the synthesis of these fused ring systems. The reactivity of the chloro and methyl groups, as well as the dione functionality on the pyrimidine ring, dictates the pathways for these transformations.

One of the primary mechanisms through which this compound can undergo a form of dimerization is through reactions with other nucleophiles, including other pyrimidine molecules, to form pyrimido[4,5-d]pyrimidines. These reactions often involve the displacement of the chloro group and subsequent ring closure. For instance, the synthesis of various pyrimido[4,5-d]pyrimidine derivatives has been achieved through multi-step procedures starting from substituted pyrimidines. mdpi.com

The general synthetic strategies often involve the reaction of a 6-aminouracil (B15529) derivative with various reagents, which can be seen as a form of dimerization or a reaction leading to a dimeric structure. nih.govresearchgate.net For example, the reaction of 6-amino-2-thiouracil (B86922) with an aldehyde and thiourea (B124793) is a known method to prepare pyrimido[4,5-d]-pyrimidines. nih.gov This highlights a common pathway where a pyrimidine derivative with an amino group reacts with a carbonyl compound, leading to a fused bicyclic system.

Furthermore, the self-condensation of pyrimidine derivatives can lead to the formation of pyrimido[4,5-d]pyrimidines. While not explicitly starting with this compound, related pyrimidine precursors are used to synthesize these fused systems. researchgate.nettandfonline.com These reactions often proceed through the formation of an intermediate that facilitates the fusion of two pyrimidine rings.

The reactivity of the chlorine atom at the 5-position is crucial. Chlorine enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. This is a key step in many synthetic routes utilizing chloropyrimidines as building blocks for more complex structures.

In a related context, the photodimerization of similar compounds like 5-chloro-2-pyridone has been studied as a model for DNA damage. This process involves a [2+2] cycloaddition reaction, leading to a cyclobutane-type dimer. rsc.org While this is a photochemical reaction, it demonstrates the potential for C=C double bonds in heterocyclic rings to participate in dimerization reactions under specific conditions.

The following table summarizes the key reactive sites and potential transformations involved in the dimerization and oligomerization of this compound, based on the reactivity of analogous compounds.

Reactive SitePotential TransformationProduct Type
C5-Cl Nucleophilic substitutionSubstituted pyrimidines, intermediates for fused rings
C=C bond [2+2] Cycloaddition (photochemical)Cyclobutane-type dimers
Ring Nitrogen Alkylation, AcylationN-substituted pyrimidines
Carbonyl groups Condensation reactionsFused heterocyclic systems

Advanced Research Perspectives on Pyrimidine 4,6 Dione Scaffolds in Chemical Science

Rational Design of Pyrimidine-Based Scaffolds for Molecular Recognition

The rational design of small molecules for specific biological targets is a cornerstone of modern medicinal chemistry. This process often involves computational and theoretical approaches to predict and analyze the interactions between a ligand, such as a pyrimidine-based scaffold, and its receptor.

Computational Docking Simulations for Ligand-Receptor Binding Modes

Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the specific compound, 5-chloro-2-methyl-1H-pyrimidine-4,6-dione, there are no published studies detailing its binding modes with any particular receptor through docking simulations. Such a study would theoretically involve preparing the 3D structure of the compound and docking it into the active site of a target protein to predict binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. This is often achieved through quantum chemical calculations and the development of quantitative structure-activity relationship (QSAR) models. For this compound, there is a lack of specific theoretical SAR studies in the available scientific literature. A theoretical SAR study on this compound would typically explore how modifications of the chloro, methyl, and dione (B5365651) functional groups on the pyrimidine (B1678525) ring could affect its hypothetical biological activity.

Pyrimidine-4,6-diones in Supramolecular Chemistry and Materials Science (Theoretical Aspects)

The unique structural and electronic features of pyrimidine-4,6-diones make them interesting candidates for applications in supramolecular chemistry and the design of novel materials. Theoretical studies in this area can provide valuable insights into their self-assembly behavior and electronic properties.

Self-Assembly Principles and Intermolecular Interactions

The self-assembly of molecules is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The this compound molecule possesses functionalities—specifically the N-H protons, carbonyl oxygens, and the chlorine atom—that could participate in such interactions. However, no specific theoretical or experimental studies on the self-assembly principles and intermolecular interactions of this particular compound have been reported. A theoretical investigation would likely focus on the prediction of stable crystal structures and the energetic contributions of different intermolecular forces.

Design of Functional Materials based on Electronic Properties

The electronic properties of organic molecules, such as their frontier molecular orbital energies (HOMO and LUMO) and charge distribution, are crucial for their application in functional materials like organic semiconductors or sensors. There is currently no available research detailing the theoretical electronic properties of this compound or its potential in the design of functional materials. Such a study would typically employ quantum chemical methods to calculate its electronic structure and predict its potential for charge transport or optical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-methyl-1H-pyrimidine-4,6-dione, and how can purity be maximized?

  • Methodology : The compound can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphoryl chloride (POCl₃) under reflux, followed by purification via recrystallization or column chromatography. Acid scavengers like triethylamine improve yield by neutralizing HCl byproducts. Purity can be verified using HPLC with a buffer system (e.g., ammonium acetate at pH 6.5) to monitor residual solvents or intermediates .
  • Data Note : In similar pyrimidine syntheses, yields range from 60–85% depending on reaction time (5–12 hours) and temperature (80–100°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methyl and chloro groups at positions 2 and 5, respectively).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄ClN₂O₂, theoretical 174.99 g/mol).
  • HPLC : A C18 column with UV detection (λ = 254 nm) resolves impurities; retention times should match standards .
    • Critical Step : Ensure solvent compatibility (e.g., avoid DMSO if incompatible with HPLC mobile phases) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C. Monitor degradation via UV-Vis spectroscopy (peak shifts at 270–300 nm) and track hydrolysis products (e.g., 4,6-dihydroxy derivatives).
  • Key Finding : Pyrimidine diones are prone to hydrolysis under alkaline conditions (pH > 8), leading to ring-opening reactions. Storage in acidic buffers (pH 4–6) is recommended .

Q. What strategies are effective for derivatizing the 5-chloro group to synthesize bioactive analogs?

  • Methodology : The 5-chloro substituent can undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:

  • React with piperidine derivatives in DMF at 120°C to form 5-(piperidinyl)-substituted analogs.
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
    • Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and microwave-assisted synthesis reduce reaction times from hours to minutes .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of chlorination in pyrimidine dione systems?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O) to track oxygen participation during chlorination. Computational modeling (DFT) can predict electron density maps to identify reactive sites (e.g., C5 vs. C4 chlorination).
  • Contradiction : Evidence shows that steric hindrance from the 2-methyl group directs chlorination to C5, but competing pathways may arise in polar aprotic solvents .

Q. What substituent effects govern the compound’s reactivity in heterocyclic cross-coupling reactions?

  • Methodology : Compare reaction rates of 5-chloro-2-methylpyrimidine dione with analogs (e.g., 5-bromo or 5-iodo derivatives) under identical coupling conditions. Monitor kinetics via in-situ IR spectroscopy.
  • Data Insight : Electron-withdrawing groups (e.g., Cl) at C5 activate the ring for SNAr but may deactivate it for metal-catalyzed reactions due to reduced electron density .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Reproduce protocols from divergent studies while controlling variables (e.g., solvent purity, moisture levels). Use design of experiments (DoE) to identify critical factors (e.g., POCl₃ stoichiometry, reaction time).
  • Case Study : A 20% yield discrepancy was traced to incomplete removal of HCl vapors; adding a drying tube improved consistency .

Q. What methodological rigor is required to ensure reproducibility in pyrimidine dione research?

  • Best Practices :

  • Documentation : Report exact reagent grades (e.g., anhydrous vs. technical grade POCl₃).
  • Statistical Validation : Use triplicate experiments with error margins (<5% RSD) for yield and purity data.
  • Independent Verification : Collaborate with third-party labs to validate spectral data .

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis during chlorination .
  • Analysis : Combine NMR, MS, and elemental analysis for unambiguous characterization .
  • Safety : Use fume hoods and PPE due to irritant properties (skin/eye/respiratory hazards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.